molecular formula C14H15N5O2 B2835045 N-(6-morpholinopyrimidin-4-yl)picolinamide CAS No. 1396869-45-6

N-(6-morpholinopyrimidin-4-yl)picolinamide

Cat. No.: B2835045
CAS No.: 1396869-45-6
M. Wt: 285.307
InChI Key: FPORIIHTINURJO-UHFFFAOYSA-N
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Description

N-(6-morpholinopyrimidin-4-yl)picolinamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinopyrimidine moiety attached to a picolinamide group, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of N-(6-morpholinopyrimidin-4-yl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a significant role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), which are pro-inflammatory mediators .

Mode of Action

This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also reduces the mRNA expression of iNOS and COX-2, thereby decreasing the amount of iNOS and COX-2 protein expression .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and PGs, respectively . These are key mediators of inflammation, and their reduction leads to a decrease in the inflammatory response .

Result of Action

The inhibition of iNOS and COX-2 by this compound results in a decrease in the production of NO and PGs . This leads to a reduction in the inflammatory response, making the compound potentially useful as a therapeutic strategy for inflammation-associated disorders .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can influence the activity of many compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholinopyrimidin-4-yl)picolinamide typically involves the reaction of 6-chloropyrimidine-4-carboxylic acid with morpholine to form 6-morpholinopyrimidine-4-carboxylic acid. This intermediate is then coupled with picolinamide under appropriate reaction conditions to yield the final product. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholinopyrimidin-4-yl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinopyrimidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

N-(6-morpholinopyrimidin-4-yl)picolinamide stands out due to its specific combination of the morpholinopyrimidine and picolinamide moieties, which confer unique chemical and biological properties. Its ability to inhibit both iNOS and COX-2 distinguishes it from other similar compounds, making it a promising candidate for further research and development in anti-inflammatory therapies .

Properties

IUPAC Name

N-(6-morpholin-4-ylpyrimidin-4-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-14(11-3-1-2-4-15-11)18-12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPORIIHTINURJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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